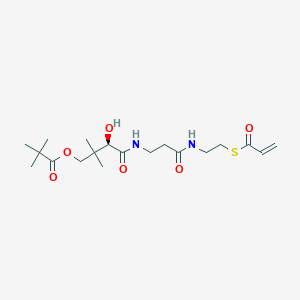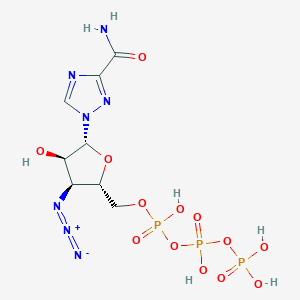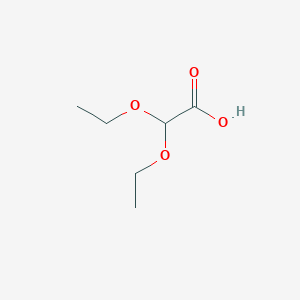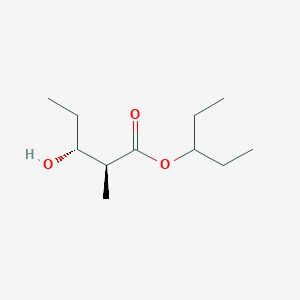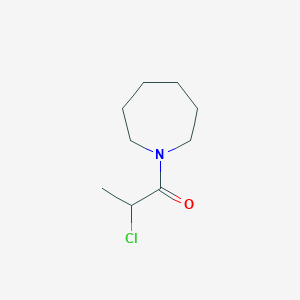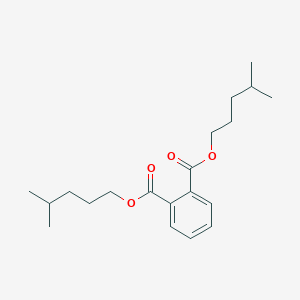
Diisohexyl phthalate
概要
説明
Diisohexyl phthalate is an organic compound and a class of dialkyl phthalate esters . It is primarily used as a plasticizer . The substance is identified as a substance meeting the criteria of Article 57 © of Regulation (EC) No 1907/2006 (REACH) owing to its classification in the hazard class toxic for reproduction category 1B .
科学的研究の応用
Plasticizer for Plastics
Diisohexyl phthalate (DiDP) is a high-molecular-weight phthalate that is mainly used as a plasticizer for plastics . With the increasing use of plastics around the world, exposure to DiDP in the environment has become common .
Toxicokinetic Studies
Toxicokinetic studies on DiDP are conducted to provide useful reference material for future human DiDP risk assessments . In these studies, rats were given DiDP orally or intravenously, and plasma, urine, feces, and various tissues were sampled at preset times .
Metabolite Analysis
DiDP and its major metabolites mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) were simultaneously quantified from collected biological samples . This was achieved through the application of a newly developed and verified ultrahigh-performance liquid chromatography–electrospray ionization-tandem mass spectrometer (UHPLC–ESI-MS/MS) method .
Biomarker Identification
The major metabolite excreted in the urine was MCiNP, suggesting that it could be a useful biomarker .
Environmental Regulation
The toxicokinetic properties of DiDP, which have not been clearly reported previously, were identified through this study . This report will serve as a useful reference for future DiDP environmental regulation .
Scientific Human Risk Assessment
The findings from these studies will also be beneficial for scientific human risk assessment studies .
作用機序
Target of Action
Diisohexyl phthalate (DIHP) is a phthalate ester, primarily used as a plasticizer . It is known to act as an endocrine disruptor , affecting the body’s hormonal system. The primary targets of DIHP are the endocrine glands that produce hormones, which regulate various bodily functions .
Mode of Action
DIHP interacts with its targets by mimicking or interfering with the body’s natural hormones . This can lead to changes in the normal functioning of the endocrine system.
Biochemical Pathways
The biochemical pathways affected by DIHP are primarily those involved in hormone production and regulation . DIHP can disrupt these pathways, leading to changes in hormone levels and potentially causing a variety of health effects.
Pharmacokinetics
It is known that phthalates like dihp can be absorbed through the skin, ingested, or inhaled . Once in the body, they are metabolized and excreted, primarily in urine . The bioavailability of DIHP is likely influenced by these ADME properties.
Result of Action
The molecular and cellular effects of DIHP’s action are primarily related to its role as an endocrine disruptor . By interfering with hormone production and regulation, DIHP can potentially cause a variety of health effects. These may include reproductive health issues and physical development problems . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DIHP. For example, the presence of DIHP in various products, including plastics, personal care products, and building materials, can lead to widespread environmental exposure . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially affect the stability and action of DIHP .
Safety and Hazards
将来の方向性
The European Chemicals Agency (ECHA) has recommended adding Diisohexyl phthalate to the REACH Authorization List . Once substances are added to the list, companies must apply for authorization to continue using them . This suggests that the use of Diisohexyl phthalate may be restricted in the future, which could impact its production and application in various industries .
特性
IUPAC Name |
bis(4-methylpentyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEROMXYYSQFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873995 | |
| Record name | Bis(4-methylpentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisohexyl phthalate | |
CAS RN |
146-50-9, 71850-09-4, 259139-51-0 | |
| Record name | Diisohexyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisohexyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-methylpentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisohexyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of diisohexyl phthalate exposure for humans?
A1: Diisohexyl phthalate is commonly found in household dust, indicating widespread use in various household products []. While the exact sources can vary, they may include:
Q2: How can we accurately measure diisohexyl phthalate levels in household dust?
A2: Researchers have developed a sensitive and robust method for determining diisohexyl phthalate levels in house dust using isotope dilution gas chromatography-tandem mass spectrometry (GC/MS/MS) []. This method involves:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)



